Nitazoxanide-d4

Description

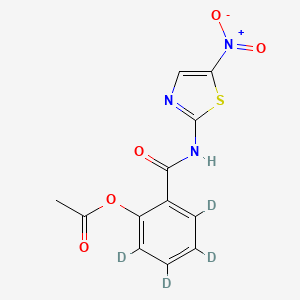

Structure

3D Structure

Propriétés

IUPAC Name |

[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNQNVDNTFHQSW-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Nitazoxanide-d4 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nitazoxanide-d4, a deuterated analog of the broad-spectrum antiparasitic and antiviral agent, Nitazoxanide. This document details its primary application in research as an internal standard for quantitative bioanalysis, offering insights into its properties, relevant experimental protocols, and data interpretation.

Introduction to this compound

This compound is a stable isotope-labeled version of Nitazoxanide, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods. Its chemical properties are nearly identical to Nitazoxanide, ensuring similar behavior during sample preparation and chromatographic separation, while its increased mass allows for distinct detection by a mass spectrometer.

The primary use of this compound in research is to ensure the accuracy and precision of quantitative analyses of Nitazoxanide and its active metabolite, tizoxanide, in biological matrices such as plasma and urine. By adding a known amount of this compound to a sample, researchers can correct for variations in sample processing and instrument response, leading to more reliable and reproducible results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 2-(acetyloxy)-N-(5-nitro-2-thiazolyl)benzamide-d4 |

| Molecular Formula | C₁₂H₅D₄N₃O₅S |

| Molecular Weight | 311.31 g/mol |

| CAS Number | 1246819-17-9 |

| Appearance | Solid |

| Purity | Typically >98% |

| Storage | -20°C for long-term storage |

Primary Use in Research: Internal Standard in LC-MS/MS

The most critical application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods are widely used in pharmacokinetic, bioequivalence, and drug metabolism studies of Nitazoxanide.

Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard like this compound is a cornerstone of isotope dilution mass spectrometry (IDMS). The fundamental principle is that the deuterated standard is chemically identical to the analyte (Nitazoxanide or its metabolite tizoxanide) and will therefore exhibit the same behavior during extraction, chromatography, and ionization. Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, irrespective of sample-to-sample variations.

Typical Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Nitazoxanide and its metabolite tizoxanide in a biological matrix using this compound as an internal standard.

Experimental Protocols

This section outlines a representative experimental protocol for the quantification of Nitazoxanide and its active metabolite, tizoxanide, in human plasma using this compound as an internal standard. This protocol is a composite of methodologies reported in the scientific literature.

Materials and Reagents

-

Nitazoxanide and Tizoxanide reference standards

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or ammonium acetate)

-

Ultrapure water

-

Human plasma (with anticoagulant)

Sample Preparation

-

Thaw frozen plasma samples to room temperature.

-

Spike 100 µL of plasma with 10 µL of a working solution of this compound (concentration will depend on the specific assay sensitivity).

-

Vortex briefly to mix.

-

Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize typical liquid chromatography and mass spectrometry conditions.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Typical Value |

| LC System | UHPLC or HPLC system |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A time-programmed gradient elution is typically used |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Typical Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | -4500 V (Negative Mode) or 5500 V (Positive Mode) |

| Temperature | 500 - 600°C |

| Collision Gas | Nitrogen |

Table 3: MRM Transitions for Analytes and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Nitazoxanide | 308.0 | 265.0 | Negative |

| Tizoxanide | 266.0 | 136.0 | Negative |

| This compound (IS) | 312.0 | 269.0 | Negative |

Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formation. It is crucial to optimize these parameters on the specific instrument being used.

Data Analysis and Method Validation

Quantification

The concentration of Nitazoxanide and tizoxanide in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). This ratio is then compared to a calibration curve constructed from samples with known concentrations of the analyte and a constant concentration of the internal standard.

Method Validation

A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Table 4: Bioanalytical Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |

| Linearity | The range of concentrations over which the method is accurate and precise. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Should be assessed and minimized. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte should be stable under various storage and processing conditions. |

Logical Relationship of Bioanalytical Method Validation

The following diagram illustrates the logical relationship and interdependence of the key components in a validated bioanalytical method using an internal standard.

Nitazoxanide-d4 chemical structure and properties

An In-depth Technical Guide to Nitazoxanide-d4

Introduction

This compound is the deuterium-labeled version of Nitazoxanide, a broad-spectrum anti-infective agent.[1][] Nitazoxanide, the prototype of the thiazolide class of drugs, is effective against a wide range of protozoa, helminths, anaerobic bacteria, and viruses.[3][4] The deuterated form, this compound, serves as a crucial internal standard for quantitative analysis in techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use as a stable isotope-labeled standard allows for precise quantification in biological matrices during pharmacokinetic and metabolic studies.[]

Chemical Structure and Properties

This compound is structurally identical to Nitazoxanide, except that four hydrogen atoms on the phenyl ring have been replaced with deuterium.[5] This isotopic substitution results in a higher molecular weight but does not significantly alter its chemical reactivity.

| Property | Value | Reference(s) |

| Chemical Name | 2-((5-Nitrothiazol-2-yl)carbamoyl)phenyl-3,4,5,6-d4 acetate | [5] |

| IUPAC Name | [2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate | [] |

| Synonyms | NTZ-d4, Alinia-d4, NSC-697855-d4 | [1][] |

| Molecular Formula | C₁₂H₅D₄N₃O₅S | [1][6] |

| Molecular Weight | 311.31 g/mol | [1][][6] |

| CAS Number | 1246819-17-9 | [1][] |

| Unlabeled CAS Number | 55981-09-4 | [1] |

| Appearance | Solid, Light yellow crystalline powder | [1][3] |

| Purity | >95% | [6] |

| Isotopic Enrichment | >95% | [6] |

| Solubility | Poorly soluble in ethanol and practically insoluble in water. | [3] |

| Storage Conditions | -20°C for short-term (1 month), -80°C for long-term (6 months). | [1] |

Mechanism of Action

The therapeutic activity of Nitazoxanide, and by extension its deuterated isotopologue, is multifaceted, encompassing antiprotozoal, antibacterial, and antiviral effects.

Antiprotozoal and Anaerobic Antibacterial Activity

The primary mechanism against anaerobic organisms is the interference with the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction.[3][7][8] This reaction is critical for the anaerobic energy metabolism of these organisms.[4][7] Nitazoxanide acts as a non-competitive inhibitor of the PFOR enzyme, disrupting the metabolic pathway and leading to energy depletion and cell death.[8][9]

Caption: Inhibition of the PFOR enzyme pathway by Nitazoxanide.

Antiviral Activity

Nitazoxanide's antiviral mechanism is distinct from its antiprotozoal action. It has been shown to inhibit the replication of a broad range of viruses.[3][9] One of the key mechanisms is the selective blockade of the maturation of viral hemagglutinin, a crucial glycoprotein for viral entry and assembly.[3] It can also modulate host cell signaling pathways, such as activating the interferon pathway, which enhances the host's innate antiviral response.[9]

Caption: Antiviral mechanisms of action of Nitazoxanide.

Experimental Protocols

Synthesis of Nitazoxanide

A common synthetic route for Nitazoxanide involves the reaction of 2-amino-5-nitrothiazole with O-acetylsalicyloyl chloride.[10] The synthesis of the deuterated analog would follow a similar pathway, utilizing a deuterated starting material.

Methodology:

-

Reaction Setup: Add 2-amino-5-nitrothiazole (0.095 mol), o-acetylsalicyloyl chloride (0.19 mol), and 460 ml of dichloromethane to a 500 ml four-neck flask.[10]

-

Addition of Base: While stirring, add triethylamine (0.19 mol) dropwise to the mixture.[10]

-

Reaction: Heat the reaction mixture to 40-50°C for 2 hours. Monitor the reaction completion using High-Performance Liquid Chromatography (HPLC).[10]

-

Crystallization and Isolation: After the reaction is complete, add 200 ml of water dropwise and stir for 1 hour to induce crystallization.[10]

-

Purification: Collect the resulting solid by suction filtration and dry to obtain the final product.[10]

Caption: General workflow for the synthesis of Nitazoxanide.

Analytical Methods

Various analytical methods have been developed for the determination of Nitazoxanide in bulk, pharmaceutical formulations, and biological samples.[11][12]

High-Performance Liquid Chromatography (HPLC) for Photodegradation Studies

This method is used to analyze degraded samples of Nitazoxanide.[12]

-

Chromatographic System:

-

Detection: UV detection is typically used. For a stability-indicating method, detection at 260 nm has been reported with nifuroxazide as an internal standard.[13]

TLC-Densitometry

This method allows for the separation and quantification of Nitazoxanide from its degradation products.[14]

-

Stationary Phase: Silica gel 60F₂₅₄ plates.[14]

-

Mobile Phase (Developing System): Chloroform–methanol–ammonia solution–glacial acetic acid (95:5:1:1 by volume, pH=5.80).[14]

-

Detection: Densitometric measurement of the bands at 254 nm.[14]

Caption: General workflow for quantitative analysis using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Nitazoxanide - Wikipedia [en.wikipedia.org]

- 4. Nitazoxanide | C12H9N3O5S | CID 41684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alentris.org [alentris.org]

- 6. sussex-research.com [sussex-research.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 10. Nitazoxanide synthesis - chemicalbook [chemicalbook.com]

- 11. [PDF] Nitazoxanide: A Review of Analytical Methods | Semantic Scholar [semanticscholar.org]

- 12. ijcrt.org [ijcrt.org]

- 13. pharmatutor.org [pharmatutor.org]

- 14. Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Verification of Nitazoxanide-d4 Molecular Weight and Formula

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the methods used to verify the molecular weight and chemical formula of Nitazoxanide-d4, a deuterated analog of the broad-spectrum antiparasitic and antiviral agent, Nitazoxanide. This guide is intended for research and drug development professionals requiring detailed methodologies and data interpretation for the characterization of isotopically labeled standards.

Introduction

This compound is the deuterium-labeled form of Nitazoxanide. It serves as a critical internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry. The incorporation of deuterium atoms results in a molecule with a higher mass but nearly identical physicochemical properties to the parent compound. This allows for precise quantification in complex biological matrices by correcting for variations during sample preparation and analysis. Accurate verification of its molecular weight and formula is paramount to ensure the reliability of pharmacokinetic and metabolic studies.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₅D₄N₃O₅S | [1][2][3][4][5] |

| Molecular Weight | 311.31 g/mol | [1][2][3][4][5] |

| CAS Number | 1246819-17-9 | [1][3][4][5] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | |

| Deuterium Incorporation | ≥99% |

Experimental Protocols for Verification

The verification of the molecular weight and formula of this compound is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry for Molecular Weight Confirmation

Objective: To determine the molecular weight of this compound and confirm the mass increase corresponding to the incorporation of four deuterium atoms.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1 µg/mL with the mobile phase.

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow: Nitrogen at appropriate desolvation and cone gas flow rates.

-

Data Acquisition: Full scan mode over a mass-to-charge ratio (m/z) range of 100-500.

-

Expected Results: The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of this compound plus the mass of a proton. The expected m/z would be approximately 312.317. High-resolution mass spectrometry will allow for the confirmation of the elemental composition.

NMR Spectroscopy for Structural Formula Verification

Objective: To confirm the chemical structure of this compound and verify the positions of deuterium incorporation.

Methodology: ¹H, ¹³C, and ²H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

-

NMR Spectrometer Conditions:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To observe the remaining protons in the molecule.

-

¹³C NMR: To confirm the carbon skeleton.

-

²H NMR: To directly observe the deuterium signals.

-

-

Temperature: 25 °C.

-

Expected Results:

-

¹H NMR: The spectrum will show the absence of signals corresponding to the protons on the phenyl ring that have been replaced by deuterium. The remaining proton signals (e.g., from the acetyl group) should be present at their expected chemical shifts.

-

¹³C NMR: The spectrum will confirm the presence of all 12 carbon atoms in the molecule. The carbons attached to deuterium will show a characteristic splitting pattern (a triplet for a C-D bond) and a slight upfield shift compared to the non-deuterated compound.

-

²H NMR: The spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation on the phenyl ring.

Experimental Workflows and Signaling Pathways

Bioanalytical Workflow for Nitazoxanide Quantification

The primary application of this compound is as an internal standard in the quantification of Nitazoxanide in biological samples. The following workflow outlines this process.

Simplified Signaling Pathways of Nitazoxanide

Nitazoxanide exerts its therapeutic effects through the modulation of several host and pathogen signaling pathways. A simplified representation of some of these pathways is shown below.

Conclusion

The verification of the molecular weight and chemical formula of this compound is a critical step in its use as an internal standard for quantitative bioanalysis. The combination of high-resolution mass spectrometry and multi-nuclear NMR spectroscopy provides a robust and reliable means of confirming its identity and purity. The detailed protocols and workflows presented in this guide offer a framework for researchers and scientists in the field of drug development to ensure the accuracy and reproducibility of their analytical methods.

References

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. Determination of Nitazoxanide in Biological Matrices by LC-MS/MS Technique: Method Development and Validation | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 3. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. archives.ijper.org [archives.ijper.org]

A Technical Guide to the Isotopic Enrichment and Purity of Nitazoxanide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for determining the isotopic enrichment and purity of Nitazoxanide-d4. Understanding these parameters is critical for the use of this stable isotope-labeled compound as an internal standard in quantitative bioanalytical studies and for ensuring the accuracy and reliability of experimental results.

Introduction to this compound and Isotopic Labeling

Nitazoxanide is a broad-spectrum antiparasitic and antiviral drug.[1] Its deuterated analog, this compound, serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for mass spectrometry-based quantification. The strategic replacement of four hydrogen atoms with deuterium (²H) imparts a mass shift that allows for its differentiation from the unlabeled drug, without significantly altering its chemical properties.

The utility of this compound is fundamentally dependent on its isotopic enrichment and chemical purity. High isotopic enrichment ensures a strong, distinct signal for the deuterated species, while high chemical purity minimizes interference from the unlabeled compound and other impurities.[2][3] Regulatory bodies such as the FDA and EMA consider deuterated active pharmaceutical ingredients (APIs) as new molecular entities, requiring detailed data on stability and isotopic purity.[3]

Quantitative Data Summary

Table 1: Typical Specifications for this compound

| Parameter | Typical Specification | Method of Analysis |

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥98% | Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Molecular Formula | C₁₂H₅D₄N₃O₅S | Mass Spectrometry |

| Molecular Weight | 311.31 g/mol | Mass Spectrometry |

Table 2: Representative Isotopic Distribution Data for this compound (Theoretical)

This table illustrates the expected relative abundance of different isotopologues in a hypothetical batch of this compound with 99% isotopic enrichment at each of the four deuterium-labeled positions.

| Isotopologue | Description | Expected Relative Abundance |

| d4 | All four positions deuterated | ~96.06% |

| d3 | Three positions deuterated, one protonated | ~3.92% |

| d2 | Two positions deuterated, two protonated | ~0.06% |

| d1 | One position deuterated, three protonated | <0.01% |

| d0 | No deuterium incorporation (unlabeled Nitazoxanide) | <0.01% |

Experimental Protocols

The determination of isotopic enrichment and purity of this compound involves a combination of chromatographic and spectroscopic techniques.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound from its non-labeled counterpart and other potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid is commonly used for the analysis of Nitazoxanide and its metabolites.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 345 nm.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol. Serial dilutions are made to create a calibration curve.

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject a known volume of the sample solution.

-

Run the gradient program to elute the analyte and any impurities.

-

Monitor the absorbance at 345 nm.

-

The chemical purity is calculated by determining the area percentage of the this compound peak relative to the total area of all observed peaks.

-

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for accurately determining the isotopic distribution of a labeled compound.

-

Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Mass Analyzer: Operated in full scan mode to acquire high-resolution mass spectra.

-

Sample Preparation: The sample is prepared as described for the HPLC analysis.

-

Procedure:

-

Infuse the sample solution directly into the mass spectrometer or introduce it via the LC system.

-

Acquire the full scan mass spectrum in the region of the expected molecular ions for Nitazoxanide (m/z ~308) and this compound (m/z ~312).

-

Identify the ion clusters corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species.

-

The relative intensity of the peak corresponding to the d4 isotopologue compared to the sum of intensities of all isotopologues (d0 to d4) is used to calculate the isotopic enrichment.

-

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and assess isotopic purity.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6).

-

Procedure: Acquire a standard one-dimensional ¹H NMR spectrum. The absence or significant reduction of proton signals at the sites of deuteration, when compared to the spectrum of unlabeled Nitazoxanide, confirms the location of the deuterium labels. The integration of the remaining proton signals can be used to estimate the degree of deuteration.

-

-

²H NMR:

-

Procedure: Acquire a deuterium NMR spectrum. This directly detects the deuterium atoms and can be used to confirm the labeling positions and quantify the relative amounts of deuterium at different sites.

-

Visualizations

The following diagrams illustrate the key experimental workflows for the analysis of this compound.

Caption: Workflow for Chemical Purity Determination by HPLC.

Caption: Workflow for Isotopic Enrichment Analysis by HRMS.

Caption: Workflow for NMR-based Structural Confirmation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. This compound | CAS 1246819-17-9 | LGC Standards [lgcstandards.com]

- 5. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. This compound - Acanthus Research [acanthusresearch.com]

- 7. archives.ijper.org [archives.ijper.org]

Pharmacological Profile of Nitazoxanide: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitazoxanide (NTZ) is a first-in-class thiazolide agent with a remarkably broad spectrum of activity against a wide array of intestinal protozoa, helminths, anaerobic bacteria, and viruses. Originally developed as an antiprotozoal drug, its extensive therapeutic potential is continually being realized, driven by its unique multi-pronged mechanism of action. As a prodrug, nitazoxanide is rapidly hydrolyzed in vivo to its active metabolite, tizoxanide (TIZ), which is responsible for the drug's systemic effects. This guide provides a comprehensive technical overview of the pharmacological profile of nitazoxanide, detailing its complex mechanisms of action, pharmacodynamic properties, and pharmacokinetic profile, supported by experimental data and methodologies.

Mechanism of Action

Nitazoxanide's broad-spectrum activity is attributed to its ability to interfere with multiple, distinct pathways in both pathogens and the host. The mechanisms differ significantly for its antiparasitic/antibacterial effects versus its antiviral effects.

Antiparasitic and Antibacterial Activity

The primary mechanism of nitazoxanide against anaerobic organisms (protozoa and bacteria) is the inhibition of the Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR) enzyme-dependent electron transfer reaction.[1][2] This reaction is critical for anaerobic energy metabolism.[1] By non-competitively inhibiting PFOR, nitazoxanide effectively disrupts the metabolic pathway that converts pyruvate to acetyl-CoA, leading to energy depletion and cell death in these pathogens.[1][3] The PFOR enzyme reduces the nitro group of nitazoxanide, a step that appears crucial for its cytotoxic effect on these organisms.[4]

Antiviral and Host-Modulatory Activity

The antiviral mechanism of nitazoxanide is multifaceted and primarily host-directed, which may contribute to its high barrier to viral resistance. It does not target a single viral protein but rather modulates host cellular pathways that viruses depend upon for replication.

1.2.1. Inhibition of Viral Protein Maturation

For certain viruses, such as influenza, nitazoxanide has been shown to block the maturation of the viral hemagglutinin glycoprotein at a post-translational stage.[5] This interference with protein folding and glycosylation prevents the formation of functional viral particles.

1.2.2. Stimulation of Host Antiviral Innate Immunity

A key antiviral mechanism of nitazoxanide is the amplification of the host's innate immune response, particularly the type I interferon (IFN) pathway.[1][6] Nitazoxanide and tizoxanide have been shown to enhance the activation of cellular sensors for viral RNA, such as RIG-I, and downstream signaling molecules like MAVS and IRF3.[7] This leads to increased production of interferons and the expression of numerous interferon-stimulated genes (ISGs), which establish an antiviral state in the host cell.[1][7][8] This activation occurs independently of the classical JAK-STAT pathway.[8]

1.2.3. Modulation of Autophagy and mTORC1 Signaling

Nitazoxanide and tizoxanide are potent stimulators of autophagy, a cellular catabolic process that can eliminate intracellular pathogens.[9] This effect is mediated through the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a major negative regulator of autophagy.[9][10][11] Studies suggest this inhibition may occur, in part, through nitazoxanide's effect on host targets like quinone oxidoreductase NQO1 and the PI3K/AKT pathway.[10][12] By inducing autophagy, nitazoxanide enhances the cell's ability to clear viral components.

Pharmacodynamics: In Vitro Activity

The in vitro potency of nitazoxanide and its active metabolite, tizoxanide, has been evaluated against a wide range of pathogens. The tables below summarize key pharmacodynamic parameters such as the Minimum Inhibitory Concentration (MIC) for bacteria and protozoa, and the half-maximal Inhibitory Concentration (IC50) for viruses.

Table 1: In Vitro Activity against Protozoa and Anaerobic Bacteria

| Organism Group | Organism | Agent | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |

| Protozoa | Giardia intestinalis | Tizoxanide | 0.03 | - | [13] |

| Entamoeba histolytica | Tizoxanide | 0.3 | - | [13] | |

| Trichomonas vaginalis (Metronidazole-Susceptible) | Tizoxanide | - | 0.8 | [14] | |

| Trichomonas vaginalis (Metronidazole-Resistant) | Tizoxanide | - | 0.8 | [14] | |

| Anaerobic Bacteria | Bacteroides fragilis group | Nitazoxanide | 0.5 | 0.5 | [15] |

| Bacteroides fragilis group | Tizoxanide | 1 | 4 | [16] | |

| Clostridium difficile | Nitazoxanide | 0.06 | 0.06 | [15] | |

| Clostridium perfringens | Nitazoxanide | 0.5 | 0.5 | [15] | |

| Prevotella spp. | Tizoxanide | 2 | 8 | [16] | |

| Fusobacterium spp. | Tizoxanide | 1 | 2 | [16] |

MIC50/MIC90: Minimum concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: In Vitro Antiviral Activity of Tizoxanide/Nitazoxanide

| Virus Family | Virus | Agent | IC50 (μg/mL) | Cell Line | Reference(s) |

| Coronaviridae | HCoV-OC43 | Nitazoxanide | 0.15 | MRC-5 | [5] |

| HCoV-229E | Nitazoxanide | 0.05 | MRC-5 | [5] | |

| SARS-CoV-2 | Nitazoxanide | ~0.66 (2.12 µM) | Vero E6 | [17] | |

| Paramyxoviridae | Measles Virus (MeV) | Nitazoxanide | 3.23 | Vero | [18] |

| Canine Distemper Virus (CDV) | Nitazoxanide | 2.83 | Vero | [18] | |

| Herpesviridae | Pseudorabies Virus (PRV) | Nitazoxanide | < 12.5 µM | PK15 / Vero | [19] |

| Caliciviridae | Norovirus (Replicon) | Tizoxanide | ~0.4 | Huh7 | [8] |

IC50: Concentration of a drug that is required for 50% inhibition in vitro.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, nitazoxanide is a prodrug that undergoes rapid and extensive metabolism before reaching systemic circulation.

-

Absorption : Nitazoxanide is absorbed from the gastrointestinal tract and is rapidly hydrolyzed by plasma esterases to its active metabolite, tizoxanide.[2] Parent nitazoxanide is not detected in the plasma.[20] Administration with food significantly increases the bioavailability of tizoxanide, approximately doubling its concentration.[2]

-

Distribution : Tizoxanide is highly bound to plasma proteins (>99.9%).[2]

-

Metabolism : After its formation, tizoxanide is primarily metabolized in the liver via glucuronidation to form tizoxanide glucuronide, an inactive metabolite.[21] The in vitro half-life for the conversion of nitazoxanide to tizoxanide in plasma is approximately 6 minutes at 37°C.[21]

-

Excretion : The metabolites are eliminated in both urine and feces. Approximately two-thirds of an oral dose is excreted in the feces, and one-third in the urine.[2]

Table 3: Pharmacokinetic Parameters of Tizoxanide After a Single 500 mg Oral Dose of Nitazoxanide with Food

| Parameter | Tizoxanide | Tizoxanide Glucuronide | Reference(s) |

| Cmax (ng/mL) | ~9,100 | ~1,800 | [22] (Derived) |

| Tmax (hr) | ~3.0 - 4.0 | ~4.0 | [2][22] |

| AUC0-t (ng·h/mL) | ~35,000 | ~13,000 | [22] (Derived) |

| Half-life (t1/2, hr) | ~1.3 - 1.5 | ~1.9 - 2.9 | [2] |

| Protein Binding | >99.9% | - | [2] |

Parameters are approximate and can vary between studies. Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the plasma concentration-time curve.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacological data. Below are representative protocols for key assays used to characterize nitazoxanide.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.[23][24]

-

Preparation of Antimicrobial Agent : A stock solution of nitazoxanide or tizoxanide is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for many bacteria).[25][26] Each well will contain 100 µL of the diluted agent.

-

Inoculum Preparation : Bacterial colonies from an 18-24 hour culture plate are suspended in sterile saline or broth to match a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[24]

-

Inoculation : 100 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, bringing the final volume to 200 µL. A positive control well (broth + inoculum, no drug) and a negative control well (broth only) are included.[27]

-

Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific bacterium being tested. For anaerobes, incubation must occur in an anaerobic environment.[15]

-

Interpretation : The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[23]

TCID50 Assay for Antiviral Activity (IC50) Determination

The Tissue Culture Infectious Dose 50 (TCID50) assay is used to quantify viral titers and determine the efficacy of antiviral drugs against viruses that cause a cytopathic effect (CPE).[28][]

-

Cell Seeding : A susceptible host cell line (e.g., Vero, MRC-5) is seeded into a 96-well plate at a density that will result in an 80-90% confluent monolayer the following day.[28][30]

-

Drug and Virus Preparation : Serial dilutions of nitazoxanide/tizoxanide are prepared in cell culture medium. A stock of the virus is also diluted to a predetermined concentration (e.g., 100 TCID50 per well).

-

Infection and Treatment : The growth medium is removed from the cell monolayer. The cells are then treated with the various drug concentrations. Immediately after, the cells are infected with the prepared virus dilution. Control wells include virus-only (no drug) and cell-only (no drug, no virus).[5]

-

Incubation : The plate is incubated at 37°C in a CO2 incubator for a period sufficient for the virus to cause CPE in the control wells (typically 3-7 days).[]

-

Data Analysis : Each well is scored for the presence or absence of CPE. The IC50 is calculated using statistical methods (e.g., Reed-Muench) to determine the drug concentration that inhibits the viral CPE in 50% of the wells compared to the virus control.[28][]

Conclusion

Nitazoxanide exhibits a unique and complex pharmacological profile, distinguishing it from conventional anti-infective agents. Its foundation as a PFOR inhibitor provides potent activity against a host of anaerobic pathogens. More significantly for future development, its host-directed antiviral mechanisms—including the amplification of innate immunity and induction of autophagy via mTORC1 inhibition—confer a broad spectrum of activity against diverse and emerging viruses with a high barrier to resistance. The rapid conversion to the active metabolite tizoxanide and its well-characterized pharmacokinetic profile further support its clinical utility. This comprehensive profile underscores the potential of nitazoxanide and the broader thiazolide class as versatile therapeutic platforms for a wide range of infectious diseases.

References

- 1. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 2. Nitazoxanide : A Broad Spectrum Antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of pyruvate ferredoxin oxidoreductase in pyruvate synthesis during autotrophic growth by the Wood-Ljungdahl pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The FDA-approved drug nitazoxanide is a potent inhibitor of human seasonal coronaviruses acting at postentry level: effect on the viral spike glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. air.unimi.it [air.unimi.it]

- 7. The FDA-Approved Oral Drug Nitazoxanide Amplifies Host Antiviral Responses and Inhibits Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitazoxanide Inhibits Human Norovirus Replication and Synergizes with Ribavirin by Activation of Cellular Antiviral Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitazoxanide stimulates autophagy and inhibits mTORC1 signaling and intracellular proliferation of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Nitazoxanide Stimulates Autophagy and Inhibits mTORC1 Signaling and Intracellular Proliferation of Mycobacterium tuberculosis | PLOS Pathogens [journals.plos.org]

- 12. A review on possible mechanistic insights of Nitazoxanide for repurposing in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. Activities of Tizoxanide and Nitazoxanide Compared to Those of Five Other Thiazolides and Three Other Agents against Anaerobic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 18. art.torvergata.it [art.torvergata.it]

- 19. Antiviral activity of nitazoxanide against pseudorabies virus infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. go.drugbank.com [go.drugbank.com]

- 22. Pharmacokinetics of Nitazoxanide Dry Suspensions After Single Oral Doses in Healthy Subjects: Food Effects Evaluation and Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 25. researchgate.net [researchgate.net]

- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 27. protocols.io [protocols.io]

- 28. brainvta.tech [brainvta.tech]

- 30. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

Methodological & Application

Application Note: High-Throughput Analysis of Nitazoxanide in Human Plasma using LC-MS/MS with Nitazoxanide-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nitazoxanide in human plasma. The method utilizes Nitazoxanide-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling a fast and efficient workflow suitable for high-throughput bioanalytical studies. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed on a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method has been developed to meet the rigorous demands of pharmacokinetic and drug metabolism studies in clinical and preclinical research.

Introduction

Nitazoxanide is a broad-spectrum antiparasitic and antiviral drug.[1] Accurate and reliable quantification of Nitazoxanide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved data quality.[2] This application note provides a detailed protocol for the determination of Nitazoxanide in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents

-

Nitazoxanide and this compound reference standards were of high purity (≥98%).

-

LC-MS grade acetonitrile, methanol, and formic acid were used.

-

Human plasma (K2-EDTA) was sourced from an accredited biobank.

-

Ultrapure water was generated by a laboratory water purification system.

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) was used for chromatographic separation.

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Stock solutions of Nitazoxanide and this compound were prepared by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: A series of working standard solutions of Nitazoxanide were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Internal Standard Working Solution (100 ng/mL): The this compound stock solution was diluted with the acetonitrile/water mixture to achieve a final concentration of 100 ng/mL.

-

Calibration Standards and Quality Controls (QCs): Calibration standards and QC samples were prepared by spiking appropriate amounts of the working standard solutions into blank human plasma.

Sample Preparation Protocol

-

Thaw: Allow plasma samples, calibration standards, and QCs to thaw at room temperature.

-

Aliquot: Transfer 100 µL of each plasma sample into a clean microcentrifuge tube.

-

Add Internal Standard: Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix samples (to which 20 µL of the acetonitrile/water mixture is added).

-

Protein Precipitation: Add 300 µL of acetonitrile to each tube.

-

Vortex: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

The parameters provided below are a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | As described in the table below |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Nitazoxanide | 308.1 | 266.1 | 15 |

| This compound (IS) | 312.1 | 270.1 | 15 |

Note: The MRM transition for this compound is predicted based on the known fragmentation of Nitazoxanide (loss of the acetyl group, C2H2O). The addition of four deuterium atoms to the acetyl group increases the precursor and product ion masses by 4 Da. These transitions should be confirmed experimentally.

Results and Discussion

Method Performance

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Nitazoxanide in human plasma. The use of this compound as an internal standard ensured the reliability of the results. Representative performance data, based on similar validated methods, is presented below.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the LC-MS/MS analysis of Nitazoxanide.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Nitazoxanide in human plasma using its deuterated internal standard, this compound. The method is suitable for high-throughput analysis in a regulated bioanalytical laboratory and can be readily implemented for pharmacokinetic and other clinical studies. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the analytical results.

References

Development of Bioanalytical Methods for Nitazoxanide using Nitazoxanide-d4 as an Internal Standard

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and validation of bioanalytical methods for the quantification of Nitazoxanide in biological matrices, utilizing Nitazoxanide-d4 as an internal standard. These methods are crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring.

Introduction

Nitazoxanide is a broad-spectrum antiparasitic and antiviral agent.[1] Following oral administration, it is rapidly hydrolyzed to its active metabolite, tizoxanide.[2] Accurate and reliable quantification of Nitazoxanide and its metabolites in biological fluids is essential for evaluating its efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for mass spectrometry-based bioanalytical methods to compensate for matrix effects and variations in sample processing and instrument response.[]

Bioanalytical Method Protocol: UPLC-MS/MS for Nitazoxanide in Human Plasma

This protocol describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Nitazoxanide in human plasma.

2.1. Materials and Reagents

-

Nitazoxanide reference standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (K2-EDTA)

-

Deionized water

2.2. Instrumentation

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Tandem mass spectrometer (e.g., Sciex API 5500)

-

Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

2.3. Experimental Workflow

Caption: Experimental workflow for the UPLC-MS/MS analysis of Nitazoxanide.

2.4. Detailed Experimental Protocols

2.4.1. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare stock solutions of Nitazoxanide and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions of Nitazoxanide by serial dilution of the stock solution with 50% methanol.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

2.4.2. Sample Preparation: Protein Precipitation

-

To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and dilute with an equal volume of the initial mobile phase.

2.4.3. UPLC-MS/MS Conditions

| Parameter | Condition |

| UPLC System | |

| Column | C18, 50 x 2.1 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions: | |

| Nitazoxanide | m/z 308.1 -> 262.1 (Quantifier), m/z 308.1 -> 121.0 (Qualifier) |

| this compound (IS) | m/z 312.1 -> 266.1 (Predicted) |

| Collision Energy (CE) | Optimized for each transition |

| Declustering Potential (DP) | Optimized for each transition |

2.5. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

-

Linearity: A linear range of 1 to 1000 ng/mL is typically achievable.

-

Precision and Accuracy: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (%RE) should be within ±15% (±20% at LLOQ).

-

Recovery: Extraction recovery should be consistent and reproducible.

-

Matrix Effect: Assessed to ensure that the plasma matrix does not interfere with the quantification.

-

Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from a validated bioanalytical method for Nitazoxanide.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Intra-day Accuracy (%RE) | ± 8% |

| Inter-day Accuracy (%RE) | ± 10% |

| Mean Extraction Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Signaling Pathway

Nitazoxanide has been shown to modulate several signaling pathways, including the mTORC1 pathway, which is a key regulator of cell growth and metabolism.

Caption: Simplified diagram of Nitazoxanide's inhibitory effect on the mTORC1 signaling pathway.

Nitazoxanide activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1).[4][5] Inhibition of mTORC1 leads to the suppression of cell growth and proliferation and the induction of autophagy.[4][6] This mechanism is relevant to its antiviral and potential anticancer activities.[5]

References

- 1. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 4. Nitazoxanide Modulates Mitochondrial Function and Inflammatory Metabolism in Chondrocytes from Patients with Osteoarthritis via AMPK/mTORC1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitazoxanide | Cell Signaling Technology [cellsignal.com]

- 6. Nitazoxanide Stimulates Autophagy and Inhibits mTORC1 Signaling and Intracellular Proliferation of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Nitazoxanide using Nitazoxanide-d4 as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Nitazoxanide in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). It outlines the use of Nitazoxanide-d4 as an internal reference standard to ensure accuracy and precision in analytical measurements. The protocols described herein are applicable for quality control, stability studies, and pharmacokinetic analysis.

Introduction

Nitazoxanide is a broad-spectrum antiparasitic and antiviral agent.[1][2] Its efficacy relies on the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is crucial for the anaerobic energy metabolism of certain parasites.[1] Additionally, Nitazoxanide has demonstrated antiviral properties by modulating host cell signaling pathways.[1] Accurate and reliable analytical methods are essential for the determination of Nitazoxanide in various matrices. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for chromatographic assays to correct for variations in sample preparation and instrument response. This compound, with its identical chemical properties to Nitazoxanide but a distinct mass, serves as an ideal internal standard for mass spectrometry-based detection and can also be used in UV-based HPLC methods where a separate, well-resolved peak is not required if the labeled and unlabeled compounds co-elute.

Signaling and Metabolic Pathways of Nitazoxanide

Nitazoxanide's mechanism of action involves the modulation of several host and pathogen pathways. It is known to inhibit the mTORC1 signaling pathway, a key regulator of cell growth and proliferation, and to stimulate autophagy.[3] Furthermore, it can interfere with the Wnt/β-catenin, PI3K/Akt/mTOR, and MAPK/ERK signaling pathways.[4]

Caption: Nitazoxanide's multifaceted mechanism of action.

Experimental Protocols

Preparation of Standard and Sample Solutions

1. Standard Stock Solution (Nitazoxanide and this compound):

-

Accurately weigh 50 mg of Nitazoxanide and 5 mg of this compound reference standards.

-

Transfer each to separate 50 mL volumetric flasks.

-

Dissolve and dilute to volume with acetonitrile to obtain stock solutions of 1 mg/mL for Nitazoxanide and 100 µg/mL for this compound.[5]

2. Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the Nitazoxanide stock solution with the mobile phase to achieve concentrations ranging from 5 to 25 µg/mL.[5]

-

Spike each working standard solution with a fixed concentration of this compound from the stock solution (e.g., 10 µg/mL).

3. Sample Preparation (from Tablet Formulation):

-

Weigh and finely powder twenty tablets to determine the average tablet weight.

-

Accurately weigh a portion of the powder equivalent to 100 mg of Nitazoxanide and transfer it to a 100 mL volumetric flask.[6]

-

Add approximately 80 mL of HPLC grade methanol and sonicate for 15 minutes to ensure complete dissolution.[6]

-

Make up the volume to the mark with methanol and filter the solution through a 0.45 µm membrane filter.[6]

-

Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 15 µg/mL).

-

Spike the final sample solution with the same fixed concentration of this compound as in the working standard solutions.

HPLC Methodologies

Below are summarized HPLC methods adapted from validated procedures for the analysis of Nitazoxanide. This compound is proposed here as an internal standard for improved quantitation.

Table 1: HPLC Method Parameters for Nitazoxanide Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Qualisil BDS C18 (4.6 x 250mm, 5µ)[5] | Hiq Sil C18V (4.6 x 250mm)[6] | Phenomenex C18 (4.6 x 250mm, 5µm)[7] |

| Mobile Phase | Acetonitrile: 0.075M Ammonium Dihydrogen Phosphate Buffer (pH 3.0) (45:55, v/v)[5] | Acetonitrile: Methanol: 0.4M Citric Acid (60:30:10, v/v/v)[6] | Phosphate Buffer (pH 3.5): Acetonitrile (40:60, v/v)[7] |

| Flow Rate | 1.5 mL/min[5] | 0.6 mL/min[6] | 1.0 mL/min[7] |

| Detection | UV at 240 nm[5] | UV at 304 nm[6] | UV at 235 nm[7] |

| Injection Volume | 20 µL[5] | Not Specified | 10 µL[7] |

| Retention Time (Nitazoxanide) | Not Specified | 5.902 min[6] | 5.581 min[7] |

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Nitazoxanide using this compound as an internal standard.

Caption: General workflow for HPLC analysis.

Data Presentation and Validation

The use of this compound as an internal standard allows for the construction of a calibration curve by plotting the ratio of the peak area of Nitazoxanide to the peak area of this compound against the concentration of Nitazoxanide.

Table 2: Representative Validation Parameters from Literature

| Parameter | Result | Reference |

| Linearity Range | 5 - 25 µg/mL | [5] |

| 5 - 90 µg/mL | [6] | |

| 25 - 150 µg/mL | [7] | |

| Correlation Coefficient (r²) | 0.997 | [5] |

| >0.999 | [7] | |

| Precision (%RSD) | < 2% | [7] |

| Accuracy (% Recovery) | 99.93% - 99.35% | [7] |

Conclusion

The presented HPLC methods, in conjunction with the use of this compound as an internal standard, provide a robust and reliable approach for the quantification of Nitazoxanide in pharmaceutical dosage forms. The detailed protocols and validation data from existing literature support the implementation of these methods in a quality control or research laboratory setting. The versatility in mobile phase composition and column chemistry allows for adaptation to specific laboratory instrumentation and requirements.

References

- 1. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 2. ijcrt.org [ijcrt.org]

- 3. Nitazoxanide Stimulates Autophagy and Inhibits mTORC1 Signaling and Intracellular Proliferation of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on possible mechanistic insights of Nitazoxanide for repurposing in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. RP-HPLC Method for Simultaneous Estimation of Nitazoxanide and Ofloxacin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

Ordering Nitazoxanide-d4 with a Certificate of Analysis: A Guide for Researchers

For researchers, scientists, and drug development professionals, obtaining high-purity, well-characterized compounds is paramount for generating reliable and reproducible data. This guide provides detailed application notes and protocols for ordering Nitazoxanide-d4, a deuterated analog of the broad-spectrum antimicrobial agent Nitazoxanide, complete with a Certificate of Analysis (CoA).

This compound serves as a valuable internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Nitazoxanide concentrations in biological matrices. Its use helps to correct for variability during sample preparation and analysis.

Locating and Ordering this compound

Several reputable chemical suppliers specialize in providing isotopically labeled compounds for research purposes. When ordering this compound, it is crucial to select a supplier that can provide a comprehensive Certificate of Analysis (CoA). The CoA is a formal document that verifies the identity, purity, and quality of the product.

Key Supplier Information to Consider:

| Supplier Characteristic | Importance for Researchers |

| ISO Accreditation | Ensures the supplier adheres to internationally recognized quality management standards. |

| Product Purity Specification | Typically >98% for research-grade compounds. The CoA will confirm the exact purity. |

| Isotopic Enrichment | Specifies the percentage of deuterium incorporation, which is critical for its function as an internal standard. |

| Availability of CoA | A CoA should be readily available for download from the supplier's website or provided upon request with the order. |

| Technical Support | Access to knowledgeable technical staff can be invaluable for addressing any product-related queries. |

Workflow for Procuring this compound with a CoA:

Caption: Workflow for ordering this compound with a Certificate of Analysis.

Understanding the Certificate of Analysis (CoA)

The CoA is a critical document that provides a detailed quality assessment of a specific batch (lot) of the compound. Researchers should carefully review the CoA upon receipt to ensure it meets the requirements of their experiments.

Essential Components of a this compound CoA:

| Parameter | Description | Typical Specification |

| Product Name | This compound | - |

| CAS Number | Chemical Abstracts Service registry number. | - |

| Lot Number | Unique identifier for the specific batch. | - |

| Molecular Formula | C12H5D4N3O5S | - |

| Molecular Weight | The mass of the molecule. | ~311.32 g/mol |

| Purity | Percentage of the desired compound, often determined by HPLC or NMR. | ≥98% |

| Isotopic Enrichment | The percentage of molecules containing the deuterium labels. | ≥99 atom % D |

| Appearance | Physical state and color of the compound. | Solid (e.g., White to Off-White) |

| Analytical Method(s) | Techniques used for quality control (e.g., ¹H-NMR, LC-MS). | - |

| Storage Conditions | Recommended temperature and conditions for long-term stability. | -20°C |

| Date of Analysis | When the quality control tests were performed. | - |

Application Notes: Use of this compound as an Internal Standard in LC-MS/MS Bioanalysis

Introduction:

The accurate quantification of drugs and their metabolites in biological fluids is a cornerstone of pharmacokinetic and pharmacodynamic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in LC-MS/MS-based bioanalysis.

Principle:

This compound is chemically identical to Nitazoxanide, but its increased mass due to the deuterium atoms allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the sample preparation process, it co-elutes with the analyte (Nitazoxanide) and experiences similar extraction efficiencies and matrix effects. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which corrects for variations and leads to more accurate and precise results.

Signaling Pathway Context: Nitazoxanide's Mechanism of Action

While this compound is primarily used as an analytical tool, understanding the mechanism of action of the parent compound is crucial for designing relevant pharmacodynamic studies. Nitazoxanide is known to inhibit the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme, which is essential for the anaerobic energy metabolism of various protozoa and bacteria.[1] In the context of viral infections, Nitazoxanide has been shown to interfere with host-cell pathways that are hijacked by viruses for their replication.[2]

Caption: Simplified diagram of Nitazoxanide's mechanisms of action.

Experimental Protocol: Quantification of Nitazoxanide in Plasma using this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of Nitazoxanide in human plasma. It should be optimized and validated for specific laboratory conditions and instrumentation.

1. Materials and Reagents:

-

Nitazoxanide reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well plates or microcentrifuge tubes

2. Preparation of Stock and Working Solutions:

-

Nitazoxanide Stock Solution (1 mg/mL): Accurately weigh and dissolve Nitazoxanide in a suitable solvent (e.g., methanol).

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).

-

Working Solutions: Prepare serial dilutions of the Nitazoxanide stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 96-well plate or microcentrifuge tube.

-

Add 10 µL of the this compound working solution to all wells except for the blank matrix.

-

Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each well to precipitate proteins.

-

Vortex the plate/tubes for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Nitazoxanide: Q1/Q3 (e.g., 308.0 -> 262.0); this compound: Q1/Q3 (e.g., 312.0 -> 266.0) |

| Collision Energy | Optimize for each transition |

5. Data Analysis:

-

Integrate the peak areas for both Nitazoxanide and this compound.

-

Calculate the peak area ratio (Nitazoxanide / this compound).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of Nitazoxanide in the unknown samples by interpolating their peak area ratios from the calibration curve.

By following these guidelines, researchers can confidently procure and utilize this compound with a Certificate of Analysis to achieve accurate and reliable results in their studies.

References

Troubleshooting & Optimization

Nitazoxanide-d4 stability under different storage conditions

This technical support center provides guidance and answers frequently asked questions regarding the stability of Nitazoxanide-d4 under various experimental and storage conditions. The following information is based on stability studies of nitazoxanide and established principles of drug stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, exposure to light, and temperature. Aqueous environments, particularly at alkaline pH, can lead to hydrolysis.[1][2] The compound is also susceptible to photodegradation.[2][3]

Q2: How should I store my this compound samples to ensure stability?

A2: For optimal stability, this compound should be stored in a cool, dark, and dry place. It is advisable to protect it from light and moisture.[2] For long-term storage, maintaining the compound in a solid state and minimizing its exposure to aqueous media is recommended.[2] Standard long-term storage conditions for pharmaceutical products are typically 25°C ± 2°C and 60% RH ± 5% RH.

Q3: What are the expected degradation products of this compound?

A3: Based on studies of nitazoxanide, the primary degradation pathway is hydrolysis, leading to the formation of a deacetylated product.[1][4] Under acidic conditions, the ester bond is cleaved.[5] In alkaline conditions, further degradation can occur, breaking the amide linkage and resulting in 5-nitro-1,3-thiazol-2-amine and salicylic acid.[5]

Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A4: Unexpected peaks may indicate the presence of degradation products. This could be due to improper storage or handling of the this compound standard, or it could be a result of the experimental conditions, such as the pH of the solvent or exposure to light during sample preparation. Review your storage conditions and experimental protocol for potential sources of degradation.

Q5: How does the deuteration in this compound affect its stability compared to the non-deuterated form?

A5: Deuteration can sometimes alter the rate of metabolic degradation due to the kinetic isotope effect, which may lead to a longer biological half-life.[6] While the fundamental degradation pathways are expected to be similar to those of nitazoxanide, the rate of these chemical degradation processes might be slightly different. However, specific stability data for this compound is not extensively available, so it is prudent to handle it with the same care as nitazoxanide.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Loss of compound purity over time | Improper storage conditions (exposure to light, moisture, or high temperatures). | Store this compound in a tightly sealed container, protected from light, in a cool and dry environment. Consider storage in a desiccator. |

| Appearance of degradation peaks in analysis | Hydrolysis due to acidic or alkaline conditions in the sample matrix or solvent. | Ensure the pH of your solutions is within a stable range for nitazoxanide, ideally between pH 1.0 and 4.0 where it exhibits greater stability.[1][7] |

| Variability in analytical results | Photodegradation during sample preparation and analysis. | Minimize exposure of samples to direct light. Use amber vials or light-blocking centrifuge tubes during your experiments.[2] |

| Complete degradation of the compound | Exposure to strongly alkaline conditions (e.g., pH 12). | Avoid highly alkaline environments. Total degradation of nitazoxanide has been observed to occur rapidly at pH 12.[1] |

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of an analytical method.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like methanol.[5]

-

Acidic Hydrolysis:

-

Alkaline Hydrolysis:

-

Photodegradation:

-

Expose a solution of this compound to a UV light source (e.g., 254 nm) for a defined period.[3]

-

-

Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC with UV or MS detection, to identify and quantify the parent compound and any degradation products.[8][9][10]

Stability-Indicating HPLC Method